molecular formula C7H5Cl2FO2S B2913972 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride CAS No. 1807167-61-8

4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride

Cat. No.: B2913972
CAS No.: 1807167-61-8
M. Wt: 243.07
InChI Key: LEHKADGPJZOXLP-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5ClFOS. It is a sulfonyl chloride derivative, characterized by the presence of chloro, fluoro, and methyl substituents on a benzene ring. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-chloro-2-fluoro-6-methylbenzene. One common method includes the reaction of 4-chloro-2-fluoro-6-methylbenzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: While less common, it can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.

    Oxidation/Reduction: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, may be used under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as sulfonamides or sulfonate esters are formed.

    Oxidation/Reduction Products: These reactions yield various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is employed in the production of specialty chemicals, dyes, and polymers, where its reactivity is harnessed to introduce functional groups.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, including organic molecules and biomolecules, by forming sulfonamide or sulfonate linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

  • 4-Chloro-2-fluorobenzenesulfonyl chloride
  • 4-Fluoro-2-methylbenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride
  • 4-Bromobenzenesulfonyl chloride

Comparison: 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride is unique due to the presence of both chloro and fluoro substituents along with a methyl group. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions compared to its analogs. For instance, the presence of the fluoro group can influence the electron density on the benzene ring, affecting the compound’s reactivity towards nucleophiles.

Properties

IUPAC Name

4-chloro-2-fluoro-6-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO2S/c1-4-2-5(8)3-6(10)7(4)13(9,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHKADGPJZOXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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